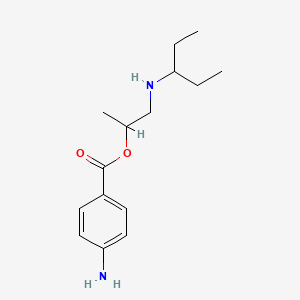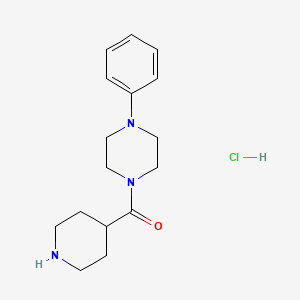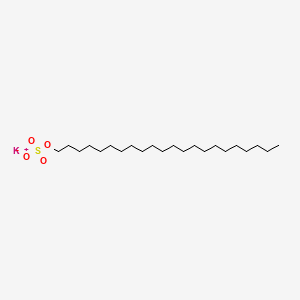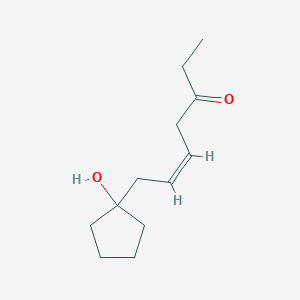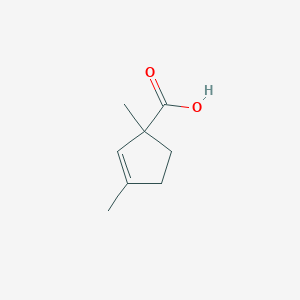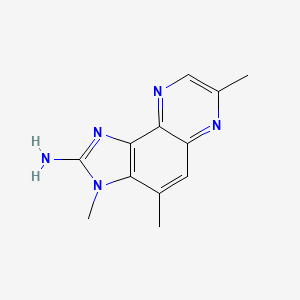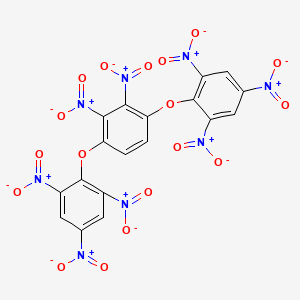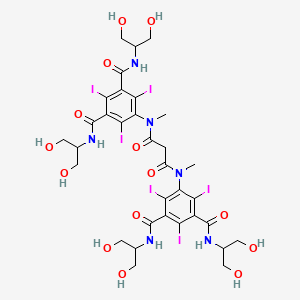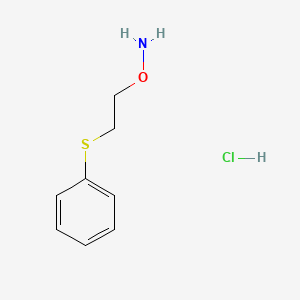
N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide: is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring fused with an acetamide group. This compound is of significant interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide typically involves the condensation of 7-hydroxycoumarin with cyanoacetamides in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Coumarin Derivatives: These compounds share the benzopyran ring structure and exhibit similar biological activities.
Benzofuran Derivatives: These compounds have a similar fused ring system and are studied for their antimicrobial and anticancer properties.
Uniqueness: N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical reactivity and biological activity compared to other benzopyran and benzofuran derivatives .
Propriétés
Numéro CAS |
99972-56-2 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N-(2-oxochromen-5-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-3-2-4-10-8(9)5-6-11(14)15-10/h2-6H,1H3,(H,12,13) |
Clé InChI |
GAMDILRHUYVYBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C=CC(=O)OC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


